ACS-67 vs Latanoprost: Superior IOP Reduction Magnitude and Rapidity in Glaucomatous Rabbits
In a glaucomatous pigmented rabbit model, ACS-67 reduced intraocular pressure (IOP) to a greater extent and more rapidly than latanoprost at an equivalent topical dose [1]. The parent compound latanoprost is a clinical gold standard for IOP reduction; ACS-67's enhancement over this benchmark demonstrates the added pharmacological value of the H₂S-donating moiety .
| Evidence Dimension | Intraocular Pressure (IOP) reduction magnitude at 4 hours post-administration |
|---|---|
| Target Compound Data | Reduced IOP to approximately 15 mm Hg |
| Comparator Or Baseline | Latanoprost: Reduced IOP to approximately 25.5 mm Hg |
| Quantified Difference | ACS-67 achieved ~10.5 mm Hg lower absolute IOP (greater reduction) than latanoprost at the 4-hour time point |
| Conditions | Glaucomatous pigmented rabbits; topical administration; 0.005% dose for each compound; IOP measured at 4 hours post-dose |
Why This Matters
For researchers evaluating IOP-lowering efficacy in glaucoma models, ACS-67 provides significantly enhanced IOP reduction compared to latanoprost at matched dose, enabling detection of superior therapeutic effect size.
- [1] Perrino E, Uliva C, Lanzi C, Del Soldato P, Masini E, Sparatore A. New prostaglandin derivative for glaucoma treatment. Bioorg Med Chem Lett. 2009;19(6):1639-1642. doi:10.1016/j.bmcl.2009.02.007 View Source
